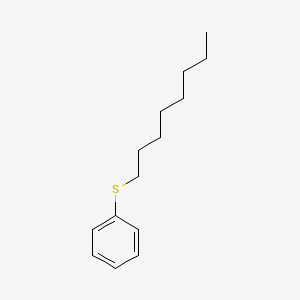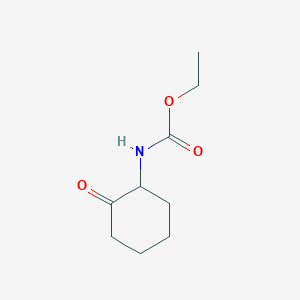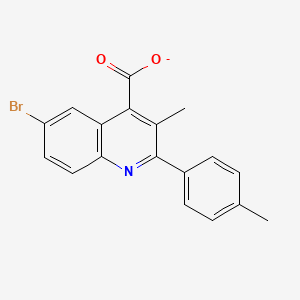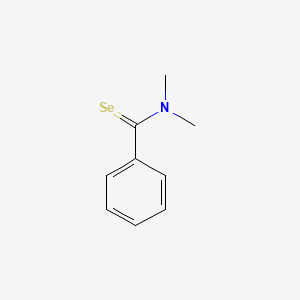
N,N-Dimethylselenobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethylselenobenzamide is an organic compound with the molecular formula C9H11NSe It is a derivative of benzamide where the hydrogen atoms on the nitrogen are replaced by methyl groups, and the oxygen atom is replaced by a selenium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethylselenobenzamide can be synthesized through several methods. One common approach involves the reaction of selenobenzoyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The reaction can be represented as follows:
C6H5C(O)SeCl+(CH3)2NH→C6H5C(O)SeN(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethylselenobenzamide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The methyl groups on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various N-alkyl or N-aryl selenobenzamides.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethylselenobenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which N,N-Dimethylselenobenzamide exerts its effects involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to its antioxidant properties and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but with an oxygen atom instead of selenium.
N,N-Dimethylthiobenzamide: Similar structure but with a sulfur atom instead of selenium.
N,N-Dimethylformamide: Similar structure but with a formyl group instead of a benzoyl group.
Uniqueness
N,N-Dimethylselenobenzamide is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. Selenium-containing compounds often exhibit enhanced redox activity and potential biological activities, making them valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
13120-03-1 |
|---|---|
Molekularformel |
C9H11NSe |
Molekulargewicht |
212.16 g/mol |
IUPAC-Name |
N,N-dimethylbenzenecarboselenoamide |
InChI |
InChI=1S/C9H11NSe/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
SSZIHNPJCQNODF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=[Se])C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


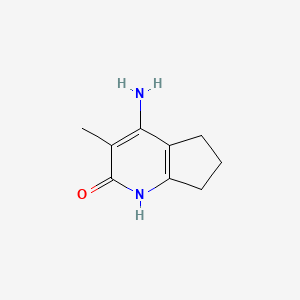
![1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one](/img/structure/B14726770.png)
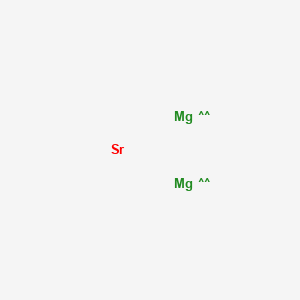
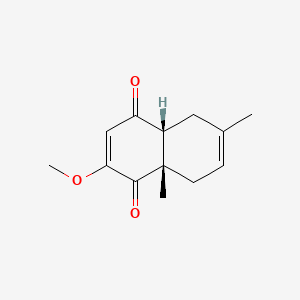
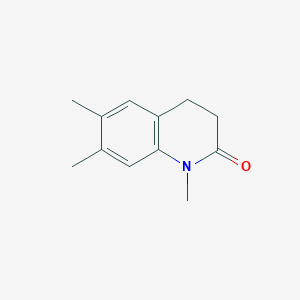
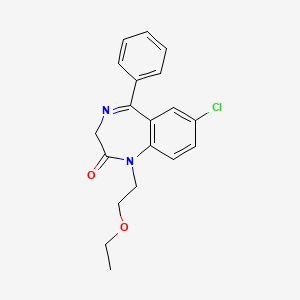
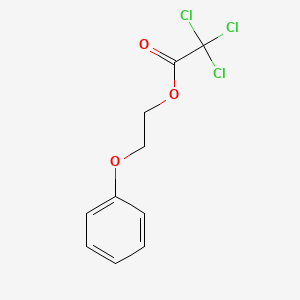
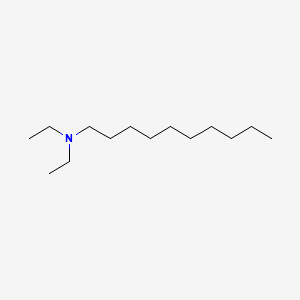
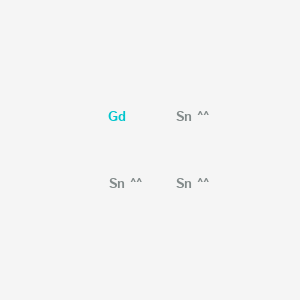
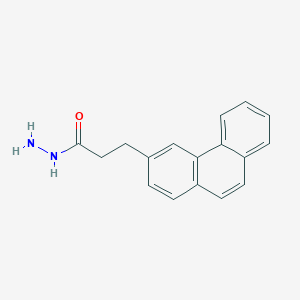
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
